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For researchers, scientists, and drug development professionals, accurately quantifying the

antioxidant capacity of novel compounds or complex mixtures is a critical step in the evaluation

of their therapeutic potential. The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a

widely utilized method for this purpose. However, to ensure the robustness and validity of these

findings, it is essential to compare and correlate TEAC results with those from other

established antioxidant assays. This guide provides an objective comparison of the TEAC

assay with three other prevalent methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the

Oxygen Radical Absorbance Capacity (ORAC) assay, and the Ferric Reducing Antioxidant

Power (FRAP) assay. We present supporting experimental data, detailed methodologies, and

visual workflows to aid in the selection and interpretation of the most appropriate assays for

your research needs.

Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of a compound is not an intrinsic constant but is highly dependent on

the specific reaction mechanism and the nature of the oxidant used in the assay. Therefore, a

single assay is often insufficient to provide a complete picture of a substance's antioxidant

potential. The following table summarizes the antioxidant capacities of several standard

compounds, expressed as Trolox Equivalents (TE), across the four different assays. It is

important to note that these values are compiled from various studies and may exhibit some

variation due to different experimental conditions.
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Antioxidant
Compound

TEAC (ABTS)
(mol TE/mol)

DPPH (mol
TE/mol)

ORAC (mol
TE/mol)

FRAP (mol
TE/mol)

Gallic Acid 3.21 - 4.73[1] ~3.6 (Calculated) 1.05[1] 1.85 - 3.05[1]

Ascorbic Acid 1.00 ~1.1 (Calculated) 0.4 1.12

Quercetin 1.16 - 1.51 ~4.7 (Calculated) 4.7 4.3

Caffeic Acid 1.2 ~1.8 (Calculated) 2.9 1.92

Resveratrol 0.4 ~0.9 (Calculated) 2.9 0.83

Trolox 1.00 1.00 1.00 1.00

Values are compiled from multiple sources and should be considered as indicative. The TEAC

values are often derived from the ABTS assay. Calculated DPPH values are derived from molar

absorptivity comparisons.

Understanding the Assay Principles and
Mechanisms
Each of the four assays operates on a different chemical principle, which accounts for the

varying antioxidant capacity values observed for the same compound.
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TEAC (ABTS) Assay DPPH Assay ORAC Assay FRAP Assay

Pre-formed ABTS•+ radical cation (blue-green)

Antioxidant donates electron/hydrogen

Reduced ABTS (colorless) Measure decrease in absorbance at 734 nm

Stable DPPH• radical (purple)

Antioxidant donates hydrogen atom

Reduced DPPH-H (yellow/colorless) Measure decrease in absorbance at 517 nm

Peroxyl radicals (from AAPH)

Antioxidant quenches radicals

Fluorescent probe (e.g., Fluorescein)

protects

Measure protection of fluorescence over time

Fluorescence decay

Fe³⁺-TPTZ complex (colorless)

Antioxidant reduces Fe³⁺ to Fe²⁺

Fe²⁺-TPTZ complex (blue) Measure increase in absorbance at 593 nm

Click to download full resolution via product page

TEAC (Trolox Equivalent Antioxidant Capacity) Assay: This assay is based on the ability of

antioxidants to scavenge the stable radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-

sulfonic acid) (ABTS•+). The pre-formed blue-green ABTS•+ radical is reduced by an

antioxidant to its colorless neutral form, and the change in absorbance is measured. This

method is applicable to both hydrophilic and lipophilic antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: The DPPH assay employs a stable free radical

that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen

atom, the DPPH radical is reduced to a yellow-colored or colorless hydrazine. The extent of

color change is proportional to the antioxidant's radical scavenging activity.

ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of

an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals,

which are generated by a free radical initiator like AAPH. The antioxidant's capacity is

quantified by measuring the area under the fluorescence decay curve. This assay is considered
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to be more biologically relevant as it utilizes a peroxyl radical, a common reactive oxygen

species in biological systems.

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay is based on the ability of

an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺)

form, which has an intense blue color. The change in absorbance at 593 nm is proportional to

the reducing power of the antioxidants in the sample.

Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and

comparable results. Below are generalized protocols for each of the four assays.

TEAC (ABTS) Assay Protocol
Preparation of ABTS•+ Radical Cation Solution:

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

Mix the two solutions in equal volumes and allow them to react in the dark at room

temperature for 12-16 hours to generate the ABTS•+ radical cation.

Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered

saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

Standard and Sample Preparation:

Prepare a series of Trolox standards of known concentrations.

Dissolve and dilute the test samples in an appropriate solvent.

Assay Procedure:

Add a small volume of the standard or sample to a larger volume of the diluted ABTS•+

solution.

Incubate the mixture for a defined period (e.g., 6 minutes) at a specific temperature (e.g.,

30°C).
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Measure the absorbance at 734 nm.

Data Analysis:

Calculate the percentage inhibition of absorbance.

Plot a standard curve of percentage inhibition versus Trolox concentration.

Determine the TEAC value of the sample from the standard curve.

DPPH Assay Protocol
Preparation of DPPH• Radical Solution:

Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1

mM). The solution should be protected from light.

Standard and Sample Preparation:

Prepare a series of Trolox standards.

Prepare various concentrations of the test samples.

Assay Procedure:

Mix a volume of the standard or sample solution with a volume of the DPPH• working

solution.

Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30

minutes).

Measure the absorbance at 517 nm.

Data Analysis:

Calculate the percentage of DPPH• radical scavenging activity.

Determine the IC50 value (the concentration required to scavenge 50% of the DPPH•

radicals).
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Alternatively, create a Trolox standard curve to express the results as Trolox Equivalents.

ORAC Assay Protocol
Reagent Preparation:

Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer

(e.g., 75 mM phosphate buffer, pH 7.4).

Prepare a solution of the free radical initiator, AAPH (2,2'-azobis(2-amidinopropane)

dihydrochloride).

Standard and Sample Preparation:

Prepare a series of Trolox standards.

Prepare dilutions of the test samples.

Assay Procedure (96-well plate format):

Add the fluorescein working solution to each well.

Add the standard or sample to the respective wells.

Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).

Initiate the reaction by adding the AAPH solution to all wells.

Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485

nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at

least 60 minutes.

Data Analysis:

Calculate the Area Under the Curve (AUC) for each sample and standard.

Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples

and standards.
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Plot the Net AUC against the Trolox concentration to generate a standard curve.

Determine the ORAC value of the sample in Trolox Equivalents from the standard curve.

FRAP Assay Protocol
Preparation of FRAP Reagent:

Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-

tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O.

Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and

FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

Warm the FRAP reagent to 37°C before use.

Standard and Sample Preparation:

Prepare a series of aqueous solutions of FeSO₄·7H₂O or Trolox as standards.

Prepare dilutions of the test samples.

Assay Procedure:

Add a small volume of the standard or sample to a larger volume of the pre-warmed FRAP

reagent.

Incubate the mixture at 37°C for a defined time (e.g., 4-30 minutes).

Measure the absorbance at 593 nm.

Data Analysis:

Create a standard curve by plotting the absorbance of the standards against their

concentrations.

Determine the FRAP value of the sample from the standard curve, expressed as Fe²⁺

equivalents or Trolox Equivalents.
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Logical Workflow for Antioxidant Assay Validation
The process of validating antioxidant assay results involves a systematic workflow to ensure

the data is reliable and the conclusions are sound.
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Correlation and Method Selection
Studies have shown varying degrees of correlation between these antioxidant assays. For

instance, a high correlation is often observed between the FRAP and TEAC assays (r = 0.907

in one study), as both are based on a single electron transfer mechanism.[1] The correlation

between DPPH and TEAC is also generally high. The ORAC assay, being based on a

hydrogen atom transfer mechanism, may show a lower correlation with the other three assays,

particularly for certain classes of compounds. The choice of assay should be guided by the

specific research question and the nature of the compounds being tested. For a

comprehensive antioxidant profile, it is recommended to use a battery of tests that cover

different mechanisms (e.g., at least one electron transfer-based assay and one hydrogen atom

transfer-based assay).

In conclusion, while the TEAC assay is a robust and widely used method for determining

antioxidant capacity, its validation with other methods like DPPH, ORAC, and FRAP is crucial

for a comprehensive and reliable assessment. By understanding the principles, protocols, and

correlations of these assays, researchers can make informed decisions about the most

appropriate methods for their studies and interpret their results with greater confidence.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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